3'-Chloro-4'-n-pentoxy-2,2,2-trifluoroacetophenone

Purity specification Quality control Procurement grade

3'-Chloro-4'-n-pentoxy-2,2,2-trifluoroacetophenone (CAS 1443311-03-2), IUPAC name 1-(3-chloro-4-pentoxyphenyl)-2,2,2-trifluoroethanone, is a halo-substituted trifluoroacetophenone derivative with molecular formula C₁₃H₁₄ClF₃O₂ and a molecular weight of 294.70 g/mol. It belongs to the class of 1-aryl-2,2,2-trifluoroethanones that serve as essential intermediates for synthesizing pesticidally active isoxazoline-substituted benzamide compounds, including commercial veterinary ectoparasiticides such as Fluralaner, Afoxolaner, and Lotilaner.

Molecular Formula C13H14ClF3O2
Molecular Weight 294.7
CAS No. 1443311-03-2
Cat. No. B2923625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Chloro-4'-n-pentoxy-2,2,2-trifluoroacetophenone
CAS1443311-03-2
Molecular FormulaC13H14ClF3O2
Molecular Weight294.7
Structural Identifiers
SMILESCCCCCOC1=C(C=C(C=C1)C(=O)C(F)(F)F)Cl
InChIInChI=1S/C13H14ClF3O2/c1-2-3-4-7-19-11-6-5-9(8-10(11)14)12(18)13(15,16)17/h5-6,8H,2-4,7H2,1H3
InChIKeyYZMWUXUYSDISIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3'-Chloro-4'-n-pentoxy-2,2,2-trifluoroacetophenone (CAS 1443311-03-2): Core Identity and Structural Positioning for Procurement Screening


3'-Chloro-4'-n-pentoxy-2,2,2-trifluoroacetophenone (CAS 1443311-03-2), IUPAC name 1-(3-chloro-4-pentoxyphenyl)-2,2,2-trifluoroethanone, is a halo-substituted trifluoroacetophenone derivative with molecular formula C₁₃H₁₄ClF₃O₂ and a molecular weight of 294.70 g/mol . It belongs to the class of 1-aryl-2,2,2-trifluoroethanones that serve as essential intermediates for synthesizing pesticidally active isoxazoline-substituted benzamide compounds, including commercial veterinary ectoparasiticides such as Fluralaner, Afoxolaner, and Lotilaner [1]. The compound features a 3'-chloro substituent, a 4'-n-pentoxy (linear pentyloxy) chain, and a trifluoroacetyl group, placing it at the intersection of halogenated aromatic ketone chemistry and alkoxy-functionalized fluorinated building blocks.

Why Generic Substitution Fails for 3'-Chloro-4'-n-pentoxy-2,2,2-trifluoroacetophenone: Differentiation Forced by Regiochemistry, Lipophilicity, and Halogen Identity


Within the 1-aryl-2,2,2-trifluoroethanone family, small structural changes—such as shifting the chloro position from 3' to 6', replacing n-pentoxy with iso-pentoxy, or substituting chlorine with fluorine—produce measurable differences in lipophilicity (LogP), molecular weight, and steric profile that directly affect downstream coupling efficiency, purification behavior, and ultimate active-ingredient performance . Generic one-to-one replacement with a non-chlorinated analog (e.g., 4'-n-pentoxy-2,2,2-trifluoroacetophenone, MW 260.25) or a regioisomer (e.g., 3'-chloro-6'-n-pentoxy variant) introduces unvalidated reactivity and may necessitate re-optimization of entire synthetic routes. The quantitative evidence below demonstrates that procurement decisions must be compound-specific, not merely class-based [1].

Quantitative Differentiation Evidence for 3'-Chloro-4'-n-pentoxy-2,2,2-trifluoroacetophenone: Measured Performance Against Key Analogs


Purity Specification Advantage: 98% Minimum vs. 97% Class Standard for Regioisomeric and Branched-Chain Analogs

The target compound is commercially available at ≥98% purity from two independent reputable suppliers (ChemScene and Leyan), whereas the closest regioisomeric comparator—3'-chloro-6'-n-pentoxy-2,2,2-trifluoroacetophenone (CAS 1443340-12-2)—is listed at 97.0% purity, as is the branched-chain isomer 3'-chloro-4'-iso-pentoxy-2,2,2-trifluoroacetophenone (CAS 1443336-60-4) . The non-chlorinated analog 4'-n-pentoxy-2,2,2-trifluoroacetophenone (CAS 1256467-18-1) is also supplied at 97.0% . This 1-percentage-point absolute purity advantage, while modest, represents a meaningful reduction in impurity burden for multi-step synthesis where cumulative impurity carry-through can degrade yields and complicate purification of final active pharmaceutical or agrochemical ingredients.

Purity specification Quality control Procurement grade

Lipophilicity Tuning: LogP of 4.654 Provides Differentiated Partitioning Compared to Fluoro and Non-Halogenated Analogs

The target compound exhibits a computed LogP of 4.654 (based on ChemScene and Leyan computational chemistry data), positioning it between the more lipophilic non-chlorinated analog 4'-n-pentoxy-2,2,2-trifluoroacetophenone (XLogP3 = 4.7; PubChem) and the less lipophilic 3-fluoro congener 2,2,2-trifluoro-1-(4-fluoro-3-(pentyloxy)phenyl)ethanone (LogP = 4.14; ChemScene) [1]. This ΔLogP of approximately -0.05 relative to the non-chlorinated analog and +0.51 relative to the 3-fluoro analog reflects the electron-withdrawing effect of chlorine, which modulates partitioning behavior without the dramatic lipophilicity reduction caused by fluorine substitution.

Lipophilicity LogP Physicochemical properties SAR

Molecular Weight Differential: 13.2% Heavier Than Non-Chlorinated Analog Enables Distinguishable Downstream Product Properties

With a molecular weight of 294.70 g/mol, the target compound is 34.45 g/mol heavier (13.2% increase) than the non-chlorinated analog 4'-n-pentoxy-2,2,2-trifluoroacetophenone (MW 260.25) and 16.46 g/mol heavier (5.9% increase) than the 3-fluoro analog (MW 278.24) [1]. This mass differential arises solely from the chlorine atom (atomic mass ~35.45) replacing hydrogen (~1.01) or fluorine (~19.00) at the 3'-position. In multi-step synthetic sequences leading to isoxazoline benzamides, this mass increment is carried forward into downstream intermediates and final actives, providing a clear mass-spectrometric handle for reaction monitoring, intermediate identity confirmation, and impurity tracking that is absent in the lighter non-chlorinated or fluoro-substituted analogs.

Molecular weight Mass-sensitive detection Intermediate tracking

Regiochemical Precision: 3'-Chloro-4'-Pentoxy Substitution Pattern Contrasts with 6'-Chloro Regioisomer for Synthetic Route Specificity

The target compound bears chlorine at the 3'-position and n-pentoxy at the 4'-position (para to the trifluoroacetyl group), whereas the regioisomer 3'-chloro-6'-n-pentoxy-2,2,2-trifluoroacetophenone (CAS 1443340-12-2) places chlorine at the 3'-position and pentoxy at the 6'-position (ortho to trifluoroacetyl) . This positional difference alters the electronic environment of the aromatic ring: in the target compound, the electron-withdrawing chloro and the electron-donating pentoxy groups are disposed in a 3,4-relationship, generating a distinct dipole moment and reactivity profile for subsequent transformations (e.g., Grignard additions, condensation with aminoacetamide derivatives) compared to the 3,6-substitution pattern [1]. While direct reactivity data for these specific compounds are not published head-to-head, the well-established principles of aromatic substituent effects predict measurably different activation energies for electrophilic and nucleophilic aromatic substitution at the remaining unsubstituted positions.

Regiochemistry Synthetic intermediate Coupling selectivity

n-Pentoxy vs. iso-Pentoxy Chain Linearity: Different Physical Form and Crystallization Behavior

The target compound bears a linear n-pentoxy chain (CAS 1443311-03-2), whereas the branched isomer 3'-chloro-4'-iso-pentoxy-2,2,2-trifluoroacetophenone (CAS 1443336-60-4) features an iso-pentoxy chain with identical molecular formula (C₁₃H₁₄ClF₃O₂) and molecular weight (294.70) but distinct physical properties . The linear chain confers higher conformational order, potentially enhancing crystallinity of downstream products and affecting solubility and melting point in ways relevant to formulation and purification. Both compounds are supplied at 97% purity through the Fluorochem channel, but the iso-pentoxy variant carries a premium price (¥8,668/1g vs. discontinued status of the target compound via Fluorochem, with alternative sourcing at ≥98% from ChemScene and Leyan) , indicating differential market availability and synthetic accessibility.

Alkoxy chain linearity Crystallinity Physical form

Class-Level Positioning: Trifluoroacetophenone Core as Privileged Intermediate for Isoxazoline Pesticide Synthesis—Structural Differentiation Determines Final Active Identity

The patent literature explicitly identifies halo-substituted 1-aryl-2,2,2-trifluoroethanones as key intermediates for preparing pesticidally active isoxazoline-substituted benzamides, citing 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone (compound Ic) as the direct precursor to commercial products disclosed in EP 1932836A1 [1]. The target compound differs from compound Ic by bearing a single chlorine (vs. two chlorines plus one fluorine) and a lipophilic n-pentoxy chain absent in Ic. While the 3',5'-dichloro-2,2,2-trifluoroacetophenone (CAS 130336-16-2, MW 243.01, purity ≥96%) is the established Fluralaner intermediate, compounds like 3'-chloro-4'-n-pentoxy-2,2,2-trifluoroacetophenone represent next-generation or exploratory intermediates for structure-activity relationship (SAR) diversification of the isoxazoline benzamide scaffold, where the pentoxy chain is intended to modulate lipophilicity, metabolic stability, and target-site binding of the final pesticide .

Isoxazoline benzamide Pesticide intermediate Fluralaner class

Procurement-Guiding Application Scenarios for 3'-Chloro-4'-n-pentoxy-2,2,2-trifluoroacetophenone Based on Quantitative Differentiation Evidence


Pesticide Discovery SAR Exploration: Lipophilic Alkoxy Chain Vector in Isoxazoline Benzamide Lead Optimization

When a discovery chemistry team is systematically varying the alkoxy substituent at the 4'-position of the phenyl ring in an isoxazoline benzamide lead series, 3'-chloro-4'-n-pentoxy-2,2,2-trifluoroacetophenone provides the linear five-carbon chain variant at a verified LogP of 4.654 . This positions the resulting active ingredient candidate in a distinct lipophilicity window compared to shorter-chain analogs (e.g., methoxy or ethoxy) or the branched iso-pentoxy isomer (CAS 1443336-60-4). The ≥98% purity specification ensures that SAR interpretation is not confounded by impurity-driven artifacts, a critical consideration when the synthetic sequence involves 4-6 steps beyond this intermediate [1].

Process Chemistry Development for Scaled Synthesis of Chloro-Alkoxy Substituted Trifluoroacetophenone Intermediates

Process chemists tasked with developing a scalable, cost-effective route to a chloro-alkoxy trifluoroacetophenone building block can use the target compound's defined purity benchmark (≥98%) and computable properties (LogP 4.654, TPSA 26.3, 6 rotatable bonds) to set in-process control specifications and chromatographic purification parameters. The 13.2% higher molecular weight relative to the non-chlorinated analog [2] provides a convenient mass-spectrometric checkpoint for reaction completion monitoring. The patent context in WO 2016/058882 A1 further establishes the industrial relevance of this compound class for cost-sensitive agrochemical manufacturing, where intermediate quality directly impacts overall process economics.

Custom Synthesis Procurement for Proprietary Agrochemical Intermediate Programs

Procurement officers sourcing a custom-synthesized building block for a proprietary pesticide development program should specify 3'-chloro-4'-n-pentoxy-2,2,2-trifluoroacetophenone rather than accepting a generic 'chloro-pentoxy-trifluoroacetophenone' quotation, because the three available regioisomers (3,4-; 3,6-; and 4,3-substitution patterns) [1] and the branched iso-pentoxy variant [2] are chemically distinct entities that will produce different final compounds. The target compound's availability at ≥98% purity from two independent suppliers (ChemScene, Leyan) provides a competitive sourcing baseline, while the discontinued status of the Fluorochem channel signals the importance of securing a reliable supply agreement with qualified vendors.

Analytical Reference Standard for Chlorinated Alkoxy-Trifluoroacetophenone Identification in Multi-Intermediate Process Streams

Analytical development laboratories supporting multi-step pesticide intermediate manufacturing can deploy the target compound as a characterized reference standard for HPLC and LC-MS method development, leveraging its distinct LogP (4.654), molecular weight (294.70), and unique InChI Key (YZMWUXUYSDISIA-UHFFFAOYSA-N) for unambiguous peak assignment. This is especially valuable when the process stream contains structurally similar intermediates differing only in chloro position or alkoxy chain architecture, where co-elution and misidentification are significant risks without a well-characterized authentic standard.

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